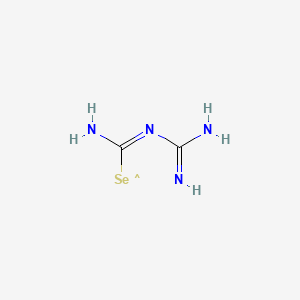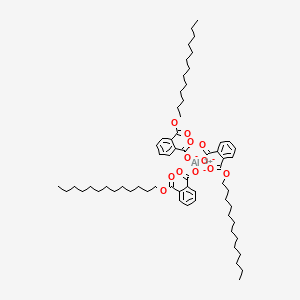![molecular formula C17H21Cl2NO B13767275 [3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride CAS No. 50910-23-1](/img/structure/B13767275.png)
[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride is a chemical compound known for its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chlorophenyl group, a phenyl group, and a hydroxypropyl group, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride typically involves the reaction of 4-chlorobenzophenone with a suitable hydroxypropylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The process includes the purification of the final product through crystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
[3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while substitution of the chlorine atom can result in various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate cellular pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of [3-[4-(4-Chlorophenyl)phenyl]-3-hydroxypropyl]-dimethylazanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
特性
CAS番号 |
50910-23-1 |
|---|---|
分子式 |
C17H21Cl2NO |
分子量 |
326.3 g/mol |
IUPAC名 |
1-[4-(4-chlorophenyl)phenyl]-3-(dimethylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H20ClNO.ClH/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14;/h3-10,17,20H,11-12H2,1-2H3;1H |
InChIキー |
BEEVACYCPPRLTD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC(C1=CC=C(C=C1)C2=CC=C(C=C2)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


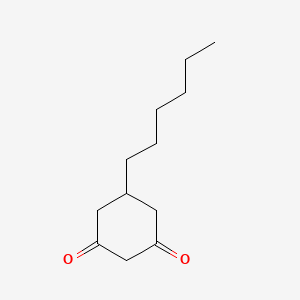
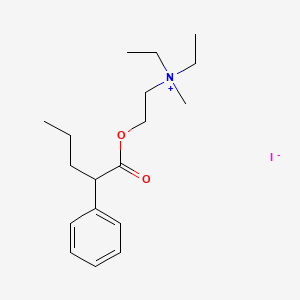
![2-{[(1-Hydroxypropan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B13767221.png)
![2-Propanone, O-[[[[1,3,3-trimethyl-5-[[[[(1-methylethylidene)amino]oxy]carbonyl]amino]cyclohexyl]methyl]amino]carbonyl]oxime](/img/structure/B13767225.png)
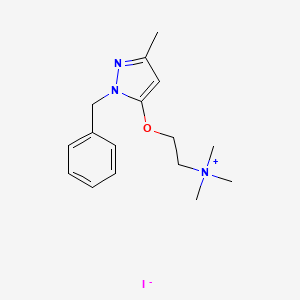
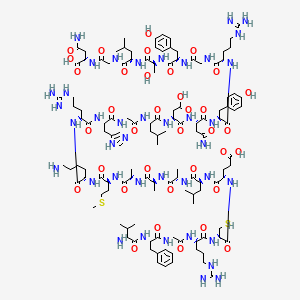
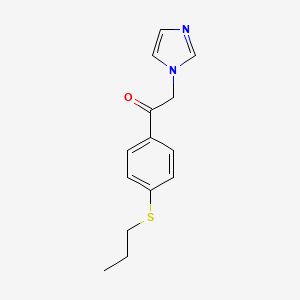

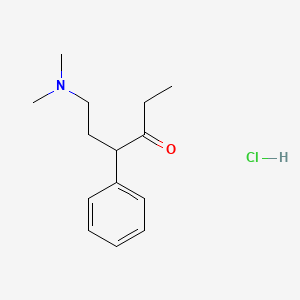
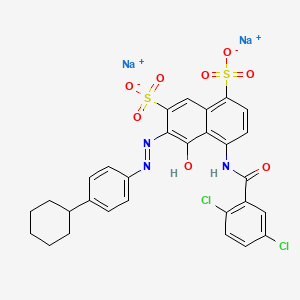
![N-[2-(benzylamino)-2-oxoethyl]-N-(4-methylcyclohexyl)thiadiazole-4-carboxamide](/img/structure/B13767278.png)
![2,6,10,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B13767282.png)
